molecular formula C16H25N3O2 B5152562 Tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate

Tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate

Cat. No.: B5152562
M. Wt: 291.39 g/mol
InChI Key: FATIUBIUGZJMGT-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate is an organic compound with the molecular formula C17H27N3O2. It is a derivative of piperidine and pyridine, featuring a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the reduction of pyridine derivatives.

    Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridin-3-ylmethyl moiety.

    Carbamate Formation: The final step involves the reaction of the piperidine intermediate with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as

Properties

IUPAC Name

tert-butyl N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-14-6-9-19(10-7-14)12-13-5-4-8-17-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATIUBIUGZJMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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